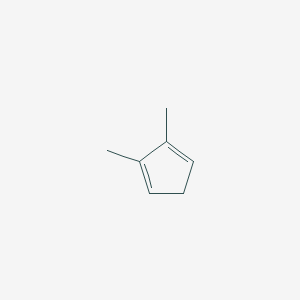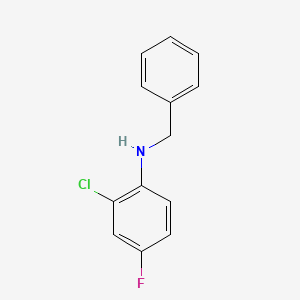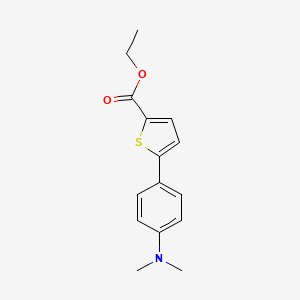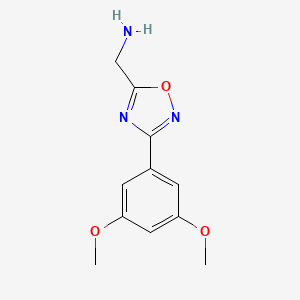
Stannane, cyanatotributyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, cyanatotributyl-, also known as tributylcyanostannane, is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one cyanato group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, cyanatotributyl- typically involves the reaction of tributyltin hydride with cyanogen bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Bu3SnH+BrCN→Bu3SnCN+HBr
In this reaction, tributyltin hydride (Bu₃SnH) reacts with cyanogen bromide (BrCN) to form tributylcyanostannane (Bu₃SnCN) and hydrogen bromide (HBr) as a byproduct.
Industrial Production Methods
Industrial production of stannane, cyanatotributyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, cyanatotributyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The cyanato group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can replace the cyanato group under appropriate conditions.
Major Products
Oxidation: Tin oxides (e.g., SnO₂)
Reduction: Reduced tin species
Substitution: Various substituted organotin compounds
Aplicaciones Científicas De Investigación
Stannane, cyanatotributyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of stannane, cyanatotributyl- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The tin atom can form stable complexes with other molecules, facilitating reactions such as radical formation and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin hydride (Bu₃SnH)
- Tributyltin chloride (Bu₃SnCl)
- Tributyltin oxide (Bu₃Sn₂O)
Uniqueness
Stannane, cyanatotributyl- is unique due to the presence of the cyanato group, which imparts distinct reactivity compared to other tributyltin compounds. This makes it particularly useful in specific synthetic applications where the cyanato group can participate in further transformations.
Propiedades
Número CAS |
4027-17-2 |
|---|---|
Fórmula molecular |
C13H27NOSn |
Peso molecular |
332.07 g/mol |
Nombre IUPAC |
tributylstannyl cyanate |
InChI |
InChI=1S/3C4H9.CHNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;3H;/q;;;;+1/p-1 |
Clave InChI |
LLDUEXYZJWDSJM-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)



![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)



![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)

![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)


